molecular formula C18H15N3O4S B3450573 SIRT5 inhibitor 4

SIRT5 inhibitor 4

Cat. No.: B3450573
M. Wt: 369.4 g/mol
InChI Key: LIAJYAVQSHCRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIRT5 inhibitor 4 is a potent and selective inhibitor of Sirtuin 5, a member of the sirtuin family of NAD±dependent deacylases. Sirtuin 5 is involved in the regulation of various physiological processes, including metabolism, stress response, and aging. The inhibition of Sirtuin 5 has been shown to have therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders .

Chemical Reactions Analysis

SIRT5 inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the core structure, with modifications at specific positions to enhance the inhibitory activity and selectivity .

Scientific Research Applications

SIRT5 inhibitor 4 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the enzymatic activity and substrate specificity of Sirtuin 5. In biology, it is employed to investigate the role of Sirtuin 5 in cellular metabolism, stress response, and aging. In medicine, this compound is being explored as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of SIRT5 inhibitor 4 involves the inhibition of the deacylase activity of Sirtuin 5. Sirtuin 5 catalyzes the removal of acyl groups from lysine residues on proteins, a process that is essential for the regulation of various cellular functions. By inhibiting this activity, this compound disrupts the normal function of Sirtuin 5, leading to alterations in cellular metabolism and stress response pathways. The molecular targets of this compound include key metabolic enzymes and signaling proteins that are regulated by Sirtuin 5 .

Comparison with Similar Compounds

SIRT5 inhibitor 4 is unique in its selectivity and potency compared to other Sirtuin inhibitors. Similar compounds include thioglutaryl pseudopeptides and other small molecule inhibitors that target different isoforms of Sirtuins, such as Sirtuin 1, Sirtuin 2, and Sirtuin 3. These compounds vary in their chemical structure, selectivity, and inhibitory activity. This compound stands out due to its high selectivity for Sirtuin 5 and its ability to effectively inhibit the deacylase activity of this enzyme .

Properties

IUPAC Name

4-[[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-10(22)19-12-4-2-11(3-5-12)15-9-26-18(21-15)20-13-6-7-14(17(24)25)16(23)8-13/h2-9,23H,1H3,(H,19,22)(H,20,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAJYAVQSHCRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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